N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide
Description
The compound N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a hydroxypropyl linker substituted with a 2,4,6-trimethylphenoxy group and a 2-methoxyphenyl moiety. Its structure combines a sulfonamide backbone with aromatic and polar substituents, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5S/c1-18-14-19(2)25(20(3)15-18)31-17-21(27)16-26(23-12-8-9-13-24(23)30-4)32(28,29)22-10-6-5-7-11-22/h5-15,21,27H,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHRLZCGIIVEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-hydroxy-3-(2,4,6-trimethylphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H27NO4S
- Molecular Weight : 377.5 g/mol
- CAS Number : 1040643-76-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Research indicates that it may act as an inhibitor of GTPases, particularly Cdc42, which plays a crucial role in various signaling pathways related to cell proliferation and migration.
Key Findings:
- Cdc42 Inhibition : The compound has been shown to selectively inhibit Cdc42 GTPase in cell-based assays. The IC50 value for this inhibition was reported around 200 nM, indicating a potent effect on cellular functions such as filopodia formation and cell motility .
- Selectivity : The compound demonstrated minimal inhibitory activity against other GTPases like Rac1 and Rab proteins, highlighting its specificity for Cdc42 .
Biological Activity
The biological activity of this compound can be summarized in the following table:
Case Studies
- In Vitro Studies on Cancer Cells :
- Pathogen Interaction :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The target compound shares key structural motifs with several classes of sulfonamides and piperazine derivatives. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Sulfonamide vs. Piperazine Core: The target compound’s benzenesulfonamide core (vs.
- Substituent Effects: The 2,4,6-trimethylphenoxy group in the target compound increases lipophilicity compared to 37f’s nitro and methoxy substituents, which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
| Compound | LogP (Estimated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 4.2 | 1 (OH) | 6 | 90.5 |
| HBK18 | 3.8 | 0 | 3 | 38.7 |
| 37f | 2.1 | 2 (OH) | 11 | 162.3 |
| Enamine Ltd Compound | 5.0 | 1 (OH) | 5 | 75.6 |
Analysis :
- The target compound’s moderate LogP (~4.2) suggests balanced lipophilicity, suitable for both absorption and solubility. Its higher polar surface area (90.5 Ų) compared to HBK18 may limit blood-brain barrier penetration but improve peripheral activity .
- The nitro group in 37f significantly increases polarity (PSA = 162.3 Ų), likely reducing cell permeability but enhancing water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
